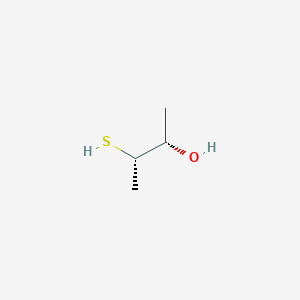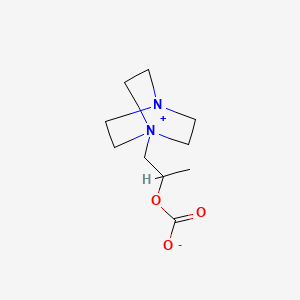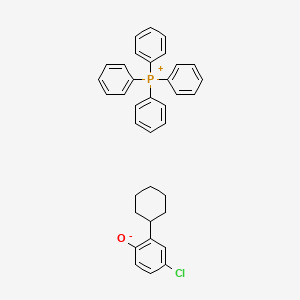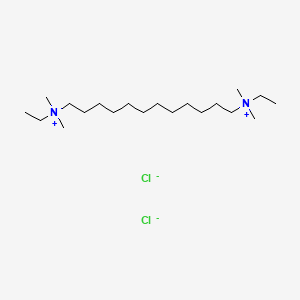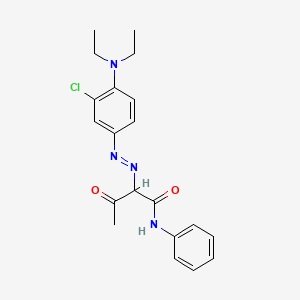
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a diethylamino group, and a butyramide moiety.
Méthodes De Préparation
The synthesis of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenyl-3-oxobutanamide in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and diethylamino groups may also contribute to its activity by enhancing its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide include other azo compounds with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
2-((3-Chloro-4-(methylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a methylamino group instead of a diethylamino group, leading to different biological activities.
2-((3-Bromo-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84604-35-3 |
|---|---|
Formule moléculaire |
C20H23ClN4O2 |
Poids moléculaire |
386.9 g/mol |
Nom IUPAC |
2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-4-25(5-2)18-12-11-16(13-17(18)21)23-24-19(14(3)26)20(27)22-15-9-7-6-8-10-15/h6-13,19H,4-5H2,1-3H3,(H,22,27) |
Clé InChI |
GYMUHTPDPOAHMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


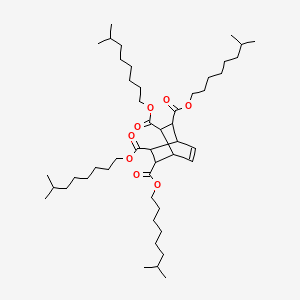
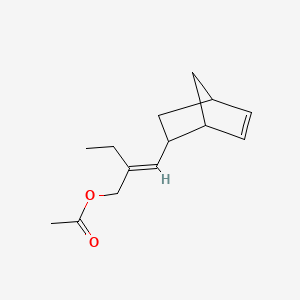


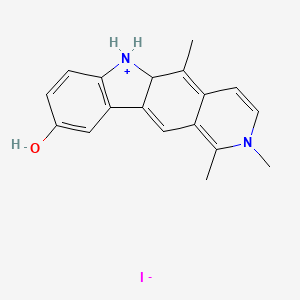
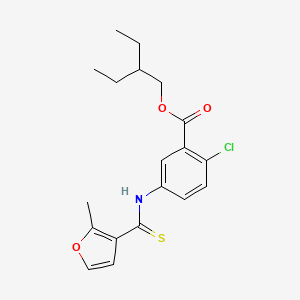
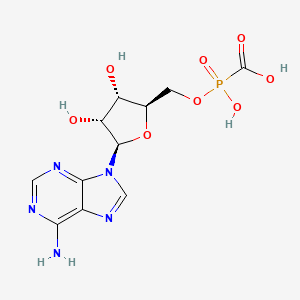
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
